molecular formula C14H22N2 B3217246 N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine CAS No. 1176740-31-0

N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine

Cat. No. B3217246
CAS RN: 1176740-31-0
M. Wt: 218.34
InChI Key: LHTPHXXCCHWUOA-UHFFFAOYSA-N
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Description

“N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine” is an organic compound. It belongs to the class of compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

Piperidine derivatives have significant roles in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals . The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives has been summarized . This includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine” can be represented by the InChI code: 1S/C14H22N2.2ClH/c1-16 (2)11-12-3-5-13 (6-4-12)14-7-9-15-10-8-14;;/h3-6,14-15H,7-11H2,1-2H3;2*1H .


Chemical Reactions Analysis

“N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Physical And Chemical Properties Analysis

The empirical formula of “N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine” is C14H24Cl2N2 and its molecular weight is 291.26 . It is a solid at room temperature .

Safety and Hazards

While specific safety and hazard information for “N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine” is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

“N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine” is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests that future research may focus on optimizing the structure of these linkers to improve the efficacy of PROTACs.

properties

IUPAC Name

N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(2)11-12-4-3-5-14(10-12)13-6-8-15-9-7-13/h3-5,10,13,15H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTPHXXCCHWUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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